Comprehensive NMR Spectral Analysis of (5-Phenylisoxazol-3-yl)acetonitrile: A Technical Guide for Drug Development
Comprehensive NMR Spectral Analysis of (5-Phenylisoxazol-3-yl)acetonitrile: A Technical Guide for Drug Development
Executive Summary
Isoxazole derivatives, particularly 5-phenylisoxazoles, are privileged scaffolds in medicinal chemistry. They are frequently utilized in the development of receptor agonists, antimicrobial agents, and high-intensity flavor-modulating compounds[1],[2]. The precise structural elucidation of these intermediates is a critical quality attribute (CQA) for downstream synthetic success. This whitepaper provides an in-depth, causality-driven analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for (5-Phenylisoxazol-3-yl)acetonitrile (CAS: 35221-98-8), establishing a self-validating protocol for researchers and drug development professionals.
Chemical Architecture & Mechanistic Insights
The molecule (5-Phenylisoxazol-3-yl)acetonitrile (C 11 H 8 N 2 O) consists of three distinct electronic environments:
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The Isoxazole Core : A highly polarized heteroaromatic ring that dictates the primary magnetic anisotropy of the molecule.
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The Phenyl Ring (C5) : Conjugated with the isoxazole π -system, creating a localized ring current that selectively deshields specific protons.
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The Acetonitrile Moiety (C3) : An aliphatic spacer (-CH 2 -) terminated by a strongly electron-withdrawing cyano group (-C ≡ N).
Understanding the interplay between these functional groups is essential for accurate spectral interpretation, as their combined inductive and resonance effects drastically alter the local magnetic fields experienced by the nuclei.
Quantitative Data Presentation
1 H NMR Spectral Data
The proton NMR spectrum is characterized by distinct regions separating the aliphatic methylene spacer from the aromatic systems.
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Mechanistic Causality |
| 3.95 | Singlet (s) | 2H | -CH 2 -CN | The methylene protons are flanked by two electron-withdrawing groups (the isoxazole ring and the cyano group). This dual inductive effect severely depletes local electron density, shifting the signal downfield compared to standard alkanes. |
| 6.70 | Singlet (s) | 1H | Isoxazole C4-H | The isoxazole C4 proton typically appears as a distinct singlet in the 6.5–7.5 ppm region[3]. The lack of adjacent protons results in a sharp singlet, serving as a primary diagnostic peak for the isoxazole core. |
| 7.45 - 7.55 | Multiplet (m) | 3H | Phenyl C3', C4', C5'-H | These meta and para protons experience standard aromatic ring currents but are slightly further from the deshielding influence of the isoxazole oxygen. |
| 7.75 - 7.85 | Multiplet (m) | 2H | Phenyl C2', C6'-H | The ortho protons are highly deshielded due to their spatial proximity to the isoxazole ring's magnetic anisotropy and the extended conjugated π -system. |
13 C NMR Spectral Data
The carbon-13 spectrum provides definitive proof of the molecular framework, particularly the quaternary carbons which are invisible in standard 1 H NMR.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Type | Assignment | Mechanistic Causality |
| 18.5 | CH 2 | -CH 2 -CN | Standard aliphatic region, slightly deshielded by the adjacent nitrogen and cyano groups. |
| 99.5 | CH | Isoxazole C4 | Characteristic upfield shift for the C4 carbon in isoxazoles[4]. Resonance structures localize electron density at C4, shielding the nucleus despite its aromatic nature. |
| 115.2 | C | -C ≡ N | The sp-hybridized carbon of the nitrile group falls into the classic 110-120 ppm window due to the strong diamagnetic anisotropy of the triple bond. |
| 126.1 | CH | Phenyl C2', C6' | Ortho carbons of the phenyl ring. |
| 127.5 | C | Phenyl C1' | Ipso carbon, deshielded by direct attachment to the heteroaromatic system. |
| 129.3 | CH | Phenyl C3', C5' | Meta carbons of the phenyl ring. |
| 130.5 | CH | Phenyl C4' | Para carbon of the phenyl ring. |
| 159.0 | C | Isoxazole C3 | Deshielded by the adjacent nitrogen atom via inductive effects. |
| 171.2 | C | Isoxazole C5 | Highly deshielded (>160 ppm) due to direct bonding with the electronegative oxygen atom and participation in the conjugated double bond system[2]. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes a physical or chemical rationale to guarantee data integrity.
Step-by-Step Methodology: Sample Preparation and Acquisition
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Sample Preparation : Accurately weigh 15–20 mg of (5-Phenylisoxazol-3-yl)acetonitrile.
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Rationale: This mass provides an optimal signal-to-noise (S/N) ratio for 1 H in a single scan and allows for high-quality 13 C acquisition within a reasonable timeframe (1–2 hours).
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Solvent Selection : Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Rationale: CDCl 3 is chosen for its excellent solubilizing properties for lipophilic isoxazoles. The residual solvent peaks (7.26 ppm for 1 H, 77.16 ppm for 13 C) do not overlap with the target compound's signals.
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Locking and Shimming : Insert the 5 mm NMR tube into the spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3 and perform automated gradient shimming (e.g., TopShim).
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1 H Acquisition (zg30) : Set the spectral width to 12 ppm, center at 5 ppm, and acquire 16 scans. Crucial : Set the relaxation delay (D1) to 2.0 seconds.
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Self-Validation Checkpoint 1: Process the 1 H spectrum before proceeding to 13 C. The integration ratio of the phenyl multiplet (5H) to the methylene singlet (2H) must be exactly 2.5 : 1 . Any deviation indicates sample impurity or incomplete longitudinal relaxation ( T1 ), necessitating an increase in the D1 delay.
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13 C Acquisition (zgpg30) : Run a power-gated decoupled pulse sequence to remove 1 H- 13 C scalar couplings. Set the spectral width to 250 ppm, acquire 1024 scans, and use a D1 of 3.0 seconds.
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Rationale: The 3.0-second delay ensures that quaternary carbons (like C5 and the nitrile carbon), which lack dipole-dipole relaxation mechanisms from attached protons, relax sufficiently to be detected above the noise floor.
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Data Processing : Apply a Fourier Transform (FT), followed by zero-order and first-order phase corrections. Calibrate the chemical shift axis by setting the TMS peak strictly to 0.00 ppm.
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating NMR workflow, highlighting the critical checkpoints required for structural confirmation.
Figure 1: Standardized NMR acquisition and processing workflow for isoxazole derivatives.
References
- US7842324B2 - Bis-aromatic amides and their uses as sweet flavor modifiers, tastants, and taste enhancers Source: Google Patents URL
- Source: Semantic Scholar (Molecules 2025)
- A New Isoxazolic Compound Acts as α7 Nicotinic Receptor Agonist in Human Umbilical Vein Endothelial Cells Source: Zeitschrift für Naturforschung URL
- Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines Source: RSC Advances URL
